4-Bromo-3-cyano-2-fluorobenzoic acid
Overview
Description
4-Bromo-3-cyano-2-fluorobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on the benzoic acid ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-2-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-fluorobenzoic acid followed by cyanation . The reaction conditions often involve the use of bromine and hydrogen cyanide or other cyanating agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Coupling: Aryl boronic acids, palladium catalysts, and bases like potassium carbonate.
Reduction: Hydrogen gas and metal catalysts like palladium on carbon.
Major Products:
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: Amino-substituted benzoic acids.
Scientific Research Applications
4-Bromo-3-cyano-2-fluorobenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-2-fluorobenzoic acid in chemical reactions involves its functional groups:
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
4-Cyano-3-fluorobenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-fluorobenzoic acid: Different substitution pattern, leading to varied reactivity and applications.
Uniqueness: 4-Bromo-3-cyano-2-fluorobenzoic acid’s unique combination of bromine, cyano, and fluorine substituents provides a distinct reactivity profile, making it a valuable intermediate for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
4-bromo-3-cyano-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIWRFAJRFRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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